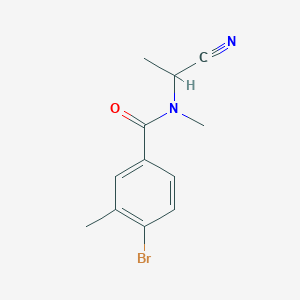![molecular formula C12H14BrNO3 B6631121 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid, valine, and is commonly referred to as BMBB.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid is not fully understood. However, it is believed to work by binding to specific receptors in the body, which leads to the activation of certain signaling pathways. This activation can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which suggests its potential use as an anti-inflammatory agent. Additionally, it has been found to have neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid in lab experiments is its ability to bind to specific receptors in the body. This allows for targeted drug delivery and can increase the efficacy of the drug. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid. One direction is to further study its anti-inflammatory properties and its potential use as an anti-inflammatory agent. Additionally, more research can be done on its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use as a drug delivery system and to explore its ability to bind to specific receptors in the body. Overall, there is still much to be learned about 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid involves the reaction of 4-bromo-3-methylbenzoyl chloride with valine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to bind to specific receptors in the body.
Propiedades
IUPAC Name |
2-[(4-bromo-3-methylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-10(12(16)17)14-11(15)8-4-5-9(13)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQACQAWJKWFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)
![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)
![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)

![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
